molecular formula C17H24BrN B1526300 1-(1-Adamantyl)-3,5-dimethylpyridinium bromide CAS No. 1645267-57-7

1-(1-Adamantyl)-3,5-dimethylpyridinium bromide

Cat. No.: B1526300
CAS No.: 1645267-57-7
M. Wt: 322.3 g/mol
InChI Key: QQGKJTQRWJYCHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is a chemical compound characterized by its adamantyl group attached to a pyridinium ring with two methyl groups at positions 3 and 5

Synthetic Routes and Reaction Conditions:

  • Bromination of 1-(1-adamantyl)-3,5-dimethylpyridine: The compound can be synthesized by reacting 1-(1-adamantyl)-3,5-dimethylpyridine with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale bromination reactions, often using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The pyridinium ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution Reactions: The bromide ion in the compound can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridinium N-oxide derivatives.

  • Reduction: Reduced pyridinium derivatives.

  • Substitution: Various substituted pyridinium salts.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and catalysts.

Safety and Hazards

1-Bromoadamantane is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Comparison with Similar Compounds

1-(1-Adamantyl)-3,5-dimethylpyridinium bromide is unique due to its adamantyl group, which provides enhanced stability and binding properties compared to similar compounds without this group. Similar compounds include:

  • 1-(1-Adamantyl)-3,5-dimethylpyridine

  • 1-(1-Adamantyl)-3,5-dimethylimidazole

Properties

IUPAC Name

1-(1-adamantyl)-3,5-dimethylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N.BrH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,10-11,14-16H,4-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGKJTQRWJYCHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Reactant of Route 2
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Reactant of Route 3
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Reactant of Route 4
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Reactant of Route 5
Reactant of Route 5
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide
Reactant of Route 6
1-(1-Adamantyl)-3,5-dimethylpyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.